molecular formula C11H9ClN2O2 B2860222 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 53013-51-7

3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B2860222
CAS RN: 53013-51-7
M. Wt: 236.66
InChI Key: OZFANALXKZFARG-UHFFFAOYSA-N
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Description

The IUPAC name for this compound is 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new and efficient protocol has been developed for the synthesis of ketamine, a related compound, using a hydroxy ketone intermediate . The synthesis was done in five steps . Another study reported the synthesis of a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives as potential anticonvulsant and antinociceptive agents .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The experimental and theoretical study confirmed that the molecule exhibits an E configuration .


Chemical Reactions Analysis

Chalcones and their analogs, which are structurally similar to the compound , have been an area of great interest in recent years. Researchers have explored new approaches for the synthesis of chalcone derivatives, which have revealed an array of pharmacological and biological effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has been characterized by IR, HR-MS, 1 H NMR method .

Scientific Research Applications

Photooxygenation of Oxazoles

  • Oxazoles, like 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, can act as masked forms of activated carboxylic acids. They form triamides upon reaction with singlet oxygen, which can be employed in the synthesis of macrolides such as recifeiolide and di-O-methylcurvularin (Wasserman, Gambale, & Pulwer, 1981).

Antitumor Properties

  • Some derivatives of oxazoles, including similar structures, have shown curative activity against L-1210 and P388 leukemia. They may act as prodrugs modifying the acyclic triazene 5-[3-(2-chloroethyl)triazen-1-yl]imidazole-4-carboxamide (Stevens et al., 1984).

Corrosion Inhibition

  • Triazole derivatives, which are structurally related to oxazoles, have been studied for their efficiency in corrosion inhibition of mild steel in acidic media. They show high inhibition efficiencies, suggesting potential applications in industrial corrosion protection (Lagrenée et al., 2002).

Monoamine Oxidase Inhibitors

  • Indazole and indole-carboxamides, closely related to oxazoles, have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). These findings have implications for treatments in neurological disorders (Tzvetkov et al., 2014).

Antimicrobial Agents

  • N-substituted carboxamides, which share a similar structural backbone to oxazoles, have been synthesized and screened for antibacterial and antifungal activities, showing potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Photophysical Studies

  • The absorption and fluorescence spectra of certain carboxamides, which can be structurally related to oxazoles, have been studied in different solvents. These studies help in understanding the photophysical properties of such compounds (Patil et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns and eye damage, respiratory irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-6-9(11(13)15)10(14-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFANALXKZFARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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